N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide
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Overview
Description
N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide is a complex organic compound characterized by the presence of a cyano group, a cyclohexyl group, a hydroxyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a cyano group is introduced to a cyclohexylmethyl precursor. This is followed by the nitration of a benzamide derivative to introduce the nitro group. The hydroxyl group can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or nitriles.
Scientific Research Applications
N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-aminobenzamide
- N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-methylbenzamide
Uniqueness
N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxyl group on the benzamide moiety
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-9-12(10-4-2-1-3-5-10)17-15(20)11-6-7-13(18(21)22)14(19)8-11/h6-8,10,12,19H,1-5H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMOFXMLINMUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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